molecular formula C13H13N3S B076996 1-Amino-1,3-diphenylthiourea CAS No. 13207-47-1

1-Amino-1,3-diphenylthiourea

Cat. No.: B076996
CAS No.: 13207-47-1
M. Wt: 243.33 g/mol
InChI Key: AIONMUKAPQSLHW-UHFFFAOYSA-N
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Description

1-Amino-1,3-diphenylthiourea is a specialized thiourea derivative that serves as a valuable reagent in organic synthesis and pharmaceutical research. Its structure, featuring amino and phenyl groups, enables strong hydrogen-bonding interactions, making it an effective organocatalyst in asymmetric reactions such as Michael additions and aldol condensations. This compound acts as a key building block for constructing heterocyclic systems like thiazoles and imidazoles, which are crucial in drug discovery for their biological activity. In coordination chemistry, it functions as a bidentate ligand, forming stable complexes with transition metals to facilitate catalytic processes and material science applications. The mechanism of action often involves mimicking transition states in enzyme inhibition studies, particularly targeting urease and other hydrolases, thereby aiding in the development of therapeutic agents. Supplied with high purity and rigorous quality control, this reagent ensures reliable and reproducible results in advanced research settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-1,3-diphenylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3S/c14-16(12-9-5-2-6-10-12)13(17)15-11-7-3-1-4-8-11/h1-10H,14H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIONMUKAPQSLHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)N(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60418667
Record name 1-amino-1,3-diphenylthiourea
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Molecular Weight

243.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13207-47-1
Record name N,1-Diphenylhydrazinecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13207-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-amino-1,3-diphenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60418667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Structural Elucidation and Spectroscopic Characterization of 1 Amino 1,3 Diphenylthiourea

Crystallographic Analysis for Solid-State Structure

Crystallographic studies, particularly single crystal X-ray diffraction, have been instrumental in elucidating the precise three-dimensional arrangement of atoms in 1-Amino-1,3-diphenylthiourea in the solid state. These analyses provide critical insights into the molecule's geometry, conformational preferences, and the non-covalent interactions that govern its crystal packing.

Single Crystal X-ray Diffraction for Molecular Geometry and Conformational Analysis

Single crystal X-ray diffraction analysis offers an atomic-resolution view of the molecular structure of this compound. The data obtained from these experiments allow for the precise determination of bond lengths, bond angles, and torsion angles within the molecule. rsc.org The thiourea (B124793) core, with its central carbon atom double-bonded to a sulfur atom and single-bonded to two nitrogen atoms, forms the backbone of the molecule. Attached to one nitrogen is an amino group, and to the other, a phenyl group. The third phenyl group is attached to the amino nitrogen.

The analysis reveals specific conformations adopted by the molecule in the crystalline state. For instance, the relative orientation of the phenyl rings and the planarity of the thiourea moiety are key conformational features. Studies on related thiourea derivatives have shown that the conformational disposition can vary, with some adopting a trans,trans arrangement. scispace.com In some instances, two independent molecules with slightly different conformations may be present in the asymmetric unit of the crystal lattice. scispace.com The changes in C-N bond lengths can suggest an extended π-electron delocalization over the thiourea moiety. researchgate.net

Click to view Crystallographic Data for a related Thiourea Derivative
ParameterValue
Crystal SystemMonoclinic
Space GroupP21

Hydrogen Bonding Networks and Supramolecular Architectures in Thiourea Crystals

Hydrogen bonds play a pivotal role in defining the supramolecular architecture of this compound in the solid state. The N-H groups of the thiourea and amino moieties act as hydrogen bond donors, while the sulfur atom of the thiocarbonyl group and the nitrogen atoms can act as acceptors. These interactions lead to the formation of well-defined one-, two-, or three-dimensional networks. csic.eswm.edu

Crystal Packing and Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts. tubitak.gov.trscirp.org By mapping the close contacts between neighboring molecules, it is possible to identify the most significant interactions driving the crystal packing. For many organic crystals, H···H, C···H, and other weak interactions collectively contribute to the stabilization of the crystal structure. tubitak.gov.tr The specific packing arrangement can have a significant impact on the material's physical properties.

Vibrational Spectroscopy for Molecular Vibrations

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides valuable information about the molecular vibrations of this compound. By analyzing the absorption or scattering of infrared radiation, the characteristic vibrational modes of the molecule's functional groups can be identified and assigned.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound exhibits a series of absorption bands that correspond to the stretching and bending vibrations of its constituent bonds. The N-H stretching vibrations of the thiourea and amino groups typically appear as broad bands in the region of 3100-3400 cm⁻¹. researchgate.netresearchgate.net The precise position of these bands can be indicative of hydrogen bonding, with lower frequencies suggesting stronger interactions. acs.org

The C=S stretching vibration is a key diagnostic peak for the thiourea moiety and is generally observed in the range of 700-850 cm⁻¹. scite.ai The C-N stretching vibrations are also prominent and can be found in the region of 1250-1350 cm⁻¹. orientjchem.org Vibrations associated with the phenyl rings, such as C-H stretching and bending modes, also appear at their characteristic frequencies. orientjchem.org

Click to view Key FT-IR Vibrational Assignments for a Diphenylthiourea Derivative
Vibrational ModeWavenumber (cm⁻¹)
N-H stretch~3317
C-N stretch1255
C=S stretch~1024

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. The FT-Raman spectrum of this compound is also characterized by bands corresponding to N-H, C=S, and C-N vibrations. researchgate.netresearchgate.net The symmetric vibrations of the molecule are often more prominent in the Raman spectrum.

Theoretical calculations, often employing Density Functional Theory (DFT), are frequently used in conjunction with experimental FT-IR and FT-Raman data to aid in the assignment of vibrational bands. researchgate.neteurjchem.com These calculations can predict the vibrational frequencies and intensities, which can then be compared with the experimental spectra to provide a more definitive assignment of the observed bands. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR, along with advanced NMR techniques, provide invaluable data for structural confirmation and stereochemical analysis.

The ¹H-NMR spectrum of this compound and its derivatives displays characteristic signals corresponding to the various protons within the molecule. The aromatic protons of the two phenyl groups typically appear as multiplets in the region of δ 7.0–8.0 ppm. The chemical shifts of the N-H protons can vary and are often observed as broad singlets due to quadrupole broadening and chemical exchange. For instance, in a related 1,3-diphenylthiourea derivative, the amine protons (NH) have been observed at δ 9.633 ppm and δ 8.169 ppm. utm.my The specific chemical shifts and coupling constants of the phenyl protons provide information about the substitution pattern and the electronic environment of the rings.

Table 1: Representative ¹H-NMR Spectral Data for Diphenylthiourea Derivatives

Proton Type Chemical Shift (δ, ppm) Multiplicity Reference
Aromatic (Phenyl) 7.12 - 7.50 Multiplet chemicalbook.com
Amine (N-H) 9.75 Singlet chemicalbook.com

Note: The exact chemical shifts can vary depending on the solvent and the specific derivative being analyzed.

The ¹³C-NMR spectrum provides a detailed map of the carbon framework of this compound. The most characteristic signal is that of the thiocarbonyl carbon (C=S), which is typically found in the downfield region of the spectrum. For a similar 1,3-diphenylthiourea compound, the C=S carbon appears at approximately 181.5 ppm. The aromatic carbons of the phenyl rings give rise to a series of signals between δ 120 and 140 ppm. The ipso-carbons (the carbons directly attached to the nitrogen atoms) are also distinguishable within this region.

Table 2: Representative ¹³C-NMR Spectral Data for Diphenylthiourea Derivatives

Carbon Type Chemical Shift (δ, ppm) Reference
Thiocarbonyl (C=S) ~181.5

Note: The chemical shifts are approximate and can be influenced by the solvent and substitution patterns.

Due to the presence of a chiral center at the C1 position, this compound can exist as enantiomers. Advanced NMR techniques, often employing chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), are instrumental in the analysis of these stereoisomers. mdpi.commdpi.com The interaction of the enantiomers with a chiral auxiliary can lead to the formation of diastereomeric complexes, which exhibit distinct NMR signals. This allows for the determination of enantiomeric excess and the assignment of absolute configuration. mdpi.com For example, thiourea-based CSAs have been successfully used for the enantiodiscrimination of amino acid derivatives, where separate signals for the enantiomers are observed in both ¹H and ¹³C NMR spectra. mdpi.com These techniques are crucial for understanding the stereochemical aspects of reactions involving this compound. rsc.org

Mass Spectrometry for Molecular Composition and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns upon ionization. For this compound, mass spectrometry confirms the molecular formula and offers insights into its structural integrity. The fragmentation of the molecular ion can proceed through various pathways, often involving the cleavage of the C-N or C-S bonds. whitman.edunih.gov The resulting fragment ions provide a characteristic fingerprint that can be used for structural confirmation. libretexts.org Common fragmentation pathways for related compounds involve the loss of the amino group or cleavage of the phenyl rings. nih.gov

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound and its derivatives is characterized by absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, typically occurring at shorter wavelengths, are associated with the aromatic phenyl rings and the C=S group. utm.my The n → π* transition, which is generally weaker, involves the non-bonding electrons on the sulfur and nitrogen atoms. utm.my For a similar 1,3-diphenylthiourea ligand, a π–π* transition was observed at 238 nm. utm.my The position and intensity of these absorption bands can be influenced by the solvent and the presence of substituents on the phenyl rings. zenodo.orgresearchgate.net

Table 3: Representative UV-Vis Absorption Data for Diphenylthiourea Derivatives

Transition Type Wavelength (λmax, nm) Reference
π → π* 238 utm.my

Note: The absorption maxima can shift depending on the specific molecular structure and the solvent used.

Computational and Theoretical Investigations of this compound: A Review of Available Scientific Literature

A comprehensive review of available scientific literature reveals a notable absence of specific computational and theoretical investigations focused solely on the chemical compound This compound . While extensive research exists for the related parent compound, 1,3-diphenylthiourea, and various other substituted thiourea derivatives, data pertaining to the addition of an amino group at the 1-position of the thiourea backbone is not present in the surveyed scientific publications.

Computational chemistry, a critical tool in modern chemical research, employs methods like Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and ab initio quantum chemical calculations to predict and analyze the structural, electronic, and reactive properties of molecules. These investigations provide fundamental insights into a compound's behavior at the molecular level.

Extensive searches for published data on "this compound" concerning the specific areas outlined below yielded no results:

Density Functional Theory (DFT) Calculations: No studies were found that reported on the geometry optimization, conformational energy landscapes, Frontier Molecular Orbital (FMO) analysis (including HOMO-LUMO energy gaps), predicted vibrational spectra, or electrostatic potential surface analysis specifically for this compound.

Molecular Dynamics (MD) Simulations: There is no available literature detailing MD simulations to investigate the dynamic behavior and intermolecular interactions of this compound.

Ab Initio Quantum Chemical Calculations: Reports on the use of high-level ab initio methods to determine the electronic structure of this compound are absent from the scientific record.

While research on compounds like 1,3-diphenylthiourea researchgate.netresearchgate.neteurjchem.comacs.orgresearchgate.net, phenylthiourea (B91264) semanticscholar.org, and various aminothiourea catalysts acs.org is well-documented, the introduction of an amino group at the specific '1'-position of 1,3-diphenylthiourea creates a distinct chemical entity. The electronic and steric effects of this additional amino group would significantly alter the molecule's properties compared to its non-aminated parent. Therefore, data from 1,3-diphenylthiourea cannot be extrapolated to accurately describe this compound.

Based on a thorough review of scientific databases and literature, there is currently no published research available to generate an article on the computational and theoretical investigations of this compound as per the requested detailed outline. The specific data required for geometry optimization, FMO analysis, vibrational spectra prediction, electrostatic potential mapping, molecular dynamics, and ab initio calculations for this particular compound does not appear to be in the public domain. Future computational studies would be necessary to provide the scientifically accurate information requested.

Computational and Theoretical Investigations of 1 Amino 1,3 Diphenylthiourea

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions in Crystals

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule within its crystalline environment, providing insights into the nature and extent of various non-covalent contacts. For a molecule like 1-Amino-1,3-diphenylthiourea, the presence of an additional amino group, along with the thiourea (B124793) backbone and phenyl rings, would be expected to result in a complex network of hydrogen bonds and other weak interactions.

Table 1: Expected Intermolecular Contacts for this compound based on Functional Groups

Functional Group Potential Intermolecular Interactions
Amino group (-NH2) Hydrogen bonding (N-H···S, N-H···N), van der Waals forces
Thiourea moiety (-NH-CS-NH-) Hydrogen bonding (N-H···S), dipole-dipole interactions, van der Waals forces

This table is a theoretical projection as direct experimental data for this compound is not available.

Theoretical Studies of Molecular Recognition and Metal Ion Sensing

Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in understanding the molecular recognition capabilities of compounds like thiourea derivatives. These studies can elucidate the electronic and structural properties that govern the selective binding of a host molecule to a specific guest, such as a metal ion.

For the related compound 1,3-diphenylthiourea , theoretical investigations have been conducted to understand its recognition of the mercury(II) cation (Hg²⁺). acs.orgresearchgate.net These studies revealed that the sulfur atom and the phenyl groups are the primary active sites for interaction with the metal ion. researchgate.net The soft nature of the sulfur atom makes it a key site for binding with soft metal ions like Hg²⁺. researchgate.net

In the case of This compound , the introduction of an amino group would provide an additional potential coordination site. This could influence its selectivity and affinity for different metal ions compared to 1,3-diphenylthiourea. Theoretical calculations would be necessary to determine how the amino group affects the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, its molecular electrostatic potential surface, and ultimately, its binding mode with various metal ions. Such studies are crucial for designing and developing new chemosensors for environmental or biological applications. nih.govnih.govmdpi.com While many thiourea derivatives have been investigated as potential ionophores for metal ion selective electrodes, specific theoretical studies on the metal ion sensing capabilities of this compound are not prominently featured in the reviewed literature. scispace.com

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
1,3-diphenylthiourea

Coordination Chemistry of 1 Amino 1,3 Diphenylthiourea and Its Metal Complexes

Synthesis and Characterization of Metal-Thiourea Complexes

The synthesis of metal complexes with 1-Amino-1,3-diphenylthiourea and its analogues typically involves the reaction of the thiourea (B124793) ligand with a corresponding metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques, including Fourier Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as elemental analysis and single-crystal X-ray diffraction. utm.mybingol.edu.trsemanticscholar.org

Complexation with Transition Metal Ions (e.g., Cu, Ni, Co, Fe, Mn, Pt, Zn, Ag)

This compound and its derivatives readily form complexes with a variety of transition metal ions. For instance, complexes with copper, cadmium, and cobalt have been synthesized and characterized. utm.my FT-IR analysis of these complexes shows a shift in the C=S stretching frequency upon coordination to the metal ion, indicating the involvement of the sulfur atom in bonding. utm.my Similarly, changes in the chemical shifts of the NH protons in the ¹H NMR spectra of the complexes compared to the free ligand provide evidence of coordination. utm.my

Studies have reported the synthesis of complexes of N-phenyl-N'-[substituted phenyl] thiourea with transition metals, resulting in complexes with the general formulas ML₂ and ML₂Cl₂. researchgate.net In most of these cases, the metal is coordinated through the sulfur atom of the thioamide group. researchgate.net However, in some nickel complexes, coordination occurs through both oxygen and sulfur atoms. researchgate.net The resulting complexes are typically tetra-coordinated with a square planar geometry. researchgate.net

The reaction of N-thiophosphorylated thioureas with Cu(I) has been shown to yield polynuclear complexes. nih.gov Furthermore, mixed-ligand mononuclear complexes of Cu(I) have been prepared using these thioureas in combination with 1,10-phenanthroline (B135089) or triphenylphosphine. nih.gov The synthesis of various metal complexes with N-phenyl-N′-(2-pyrimidyl) thiourea, including those with Pd(II), Pt(II), Ni(II), Co(II), Cu(II), Mn(II), Cd(II), and Zn(II), has also been documented. researchgate.net

Table 1: Examples of Transition Metal Complexes with Thiourea Derivatives
Thiourea LigandMetal Ion(s)Resulting Complex TypeCoordination HighlightsReference
1,3-DiphenylthioureaCu, Cd, CoMononuclearCoordination through sulfur, evidenced by IR and NMR shifts. utm.my
N-phenyl-N'-[substituted phenyl] thioureaVarious Transition MetalsML₂ and ML₂Cl₂Primarily sulfur coordination; Ni complexes can also coordinate through oxygen. researchgate.net
N-thiophosphorylated thioureasCu(I)Polynuclear and Mixed-Ligand MononuclearForms polynuclear structures or mixed-ligand complexes with phenanthroline/PPh₃. nih.gov
N-phenyl-N′-(2-pyrimidyl) thioureaPd(II), Pt(II), Ni(II), Co(II), Cu(II), Mn(II), Cd(II), Zn(II)VariousCharacterized by spectroscopic and magnetic studies. researchgate.net

Formation of Binuclear and Polynuclear Metal Architectures

The flexibility of thiourea ligands allows for the formation of not only mononuclear complexes but also more complex binuclear and polynuclear structures. The reaction of 1,3-diisobutyl thiourea with copper and silver salts has been shown to produce polynuclear complexes, including a tri-nuclear copper complex, a binuclear silver complex, and a hexa-nuclear silver complex. mdpi.com In the binuclear silver complex, two silver ions are bridged by the sulfur atoms of two thiourea ligands, forming a four-membered Ag-S-Ag-S ring. mdpi.com

The deprotonation of N-thiophosphorylated thioureas and subsequent reaction with Cu(I) or Cu(II) salts can lead to the formation of polynuclear complexes with varying nuclearities, such as [Cu₄(L-S,S')₄], [Cu₈(L-S,S')₈], and [Cu₃(L-S,S')₃]. nih.gov These structures are often characterized by single-crystal X-ray diffraction to elucidate the complex arrangement of metal ions and ligands. nih.govmdpi.com

Influence of Ligand-to-Metal Ratio on Complex Stoichiometry

The stoichiometry of the resulting metal complex can be significantly influenced by the molar ratio of the ligand to the metal ion used in the synthesis. By varying this ratio, it is possible to control the formation of different complex species. For example, in the synthesis of iron(III) and cobalt(III) complexes with thiosemicarbazones, a 1:2 molar ratio of metal to ligand was used to obtain bis-ligand complexes. nih.gov In contrast, a 1:1 molar ratio of metal to ligand was employed to synthesize nickel(II), zinc(II), and palladium(II) complexes. nih.gov

Similarly, the reaction of N-Phenylmorpholine-4-carbothioamide (HPMCT) with bivalent metal ions in a 2:1 molar ratio without a base yields complexes of the type [MCl₂(κ¹S-HPMCT)₂]. mdpi.com However, when the reaction is carried out in the presence of a base, deprotonation of the ligand occurs, leading to the formation of [M(κ²S,N-PMCT)₂] complexes. mdpi.com The stoichiometry of silver(I) complexes with thiourea derivatives in aqueous solution has been shown to involve the stepwise formation of tris-coordinated complexes, AgLₙ (n = 1–3). researchgate.net

Table 2: Effect of Ligand-to-Metal Ratio on Complex Formation
LigandMetal IonLigand:Metal RatioResulting Complex StoichiometryReference
ThiosemicarbazonesFe(III), Co(III)2:1Bis-ligand complexes nih.gov
ThiosemicarbazonesNi(II), Zn(II), Pd(II)1:1Mono-ligand complexes nih.gov
N-Phenylmorpholine-4-carbothioamide (HPMCT)Bivalent Metals2:1 (no base)[MCl₂(κ¹S-HPMCT)₂] mdpi.com
N-Phenylmorpholine-4-carbothioamide (HPMCT)Bivalent Metals2:1 (with base)[M(κ²S,N-PMCT)₂] mdpi.com
Thiourea derivativesAg(I)Stepwise additionAgLₙ (n = 1–3) researchgate.net

Ligand Coordination Modes and Geometries

Thiourea derivatives are versatile ligands capable of coordinating to metal ions in several different ways, leading to a variety of complex geometries. mdpi.com The specific coordination mode adopted depends on factors such as the nature of the metal ion, the substituents on the thiourea backbone, and the reaction conditions.

Monodentate vs. Bidentate (N,S-Chelating) Binding Modes

Thiourea ligands can coordinate to a metal center in a monodentate fashion, typically through the sulfur atom. mdpi.com This is often observed in complexes where other coordinating ligands are present or when steric hindrance prevents bidentate coordination. For example, in some complexes, the thiourea ligand coordinates through only the sulfur atom. researchgate.net

Alternatively, thiourea derivatives can act as bidentate ligands, forming a chelate ring by coordinating through both a nitrogen and the sulfur atom (N,S-chelation). mdpi.comwikipedia.org This mode of coordination often leads to the formation of stable five- or six-membered rings. The deprotonation of the NH group adjacent to the thiocarbonyl can facilitate bidentate coordination. mdpi.com For instance, in the presence of a base, N-Phenylmorpholine-4-carbothioamide coordinates as a bidentate chelating ligand via its S and N atoms. mdpi.com

Multidentate and Bridging Coordination Modes

In addition to monodentate and bidentate coordination, thiourea ligands can exhibit more complex binding behaviors, including multidentate and bridging coordination modes. mdpi.com In polynuclear complexes, a single thiourea ligand can bridge two or more metal centers. mdpi.com This bridging is typically facilitated by the sulfur atom, which can coordinate to multiple metal ions simultaneously. mdpi.com

Steric and Electronic Effects of Substituents on Coordination Preferences

Electronic Effects:

The electronic nature of substituents on the phenyl rings of this compound can alter the electron density on the sulfur and nitrogen donor atoms, thereby influencing their coordination ability.

Electron-donating groups (e.g., -CH₃, -OCH₃) increase the electron density on the donor atoms, enhancing their basicity and ability to coordinate to metal centers. This often leads to the formation of more stable complexes. davuniversity.org

Electron-withdrawing groups (e.g., -NO₂, -Cl) decrease the electron density on the donor atoms. tandfonline.com This can weaken the metal-ligand bond. However, these groups can also enhance the acidity of the N-H protons, facilitating deprotonation and coordination as an anionic ligand. tandfonline.com The introduction of electron-withdrawing groups like sulfonyl, phosphoryl, and cyano moieties onto the thiourea core significantly expands the coordination potential of these ligands. tandfonline.com

Steric Effects:

The size and spatial arrangement of substituents can impose steric hindrance, which plays a crucial role in determining the coordination geometry and the accessibility of the donor atoms to the metal center.

Bulky substituents on the phenyl rings or at the nitrogen atoms can hinder the close approach of the ligand to the metal ion. maynoothuniversity.ie This can influence the coordination number and the geometry of the complex, sometimes favoring lower coordination numbers or leading to distorted geometries. maynoothuniversity.ie For instance, bulky groups may prevent the formation of certain isomers or favor the formation of complexes with a specific stereochemistry. rsc.org

The steric bulk around a metal center can directly influence whether a resulting linkage isomer of a complex is proximal or distal. rsc.org In some cases, steric hindrance can be a deciding factor in the formation of different isomers, such as mer and fac isomers in octahedral complexes. irb.hr

The interplay of both steric and electronic effects is critical. For example, while an electron-donating group might be expected to strengthen the metal-ligand bond, its large size could introduce steric strain that counteracts this electronic advantage. Conversely, a small, electron-withdrawing substituent might allow for closer approach and stronger coordination than a bulkier, electron-donating one. The balance of these effects ultimately governs the coordination preferences of substituted thiourea ligands like this compound. jmaterenvironsci.comscispace.com

Stereochemical Aspects and Geometrical Isomerism in Metal Complexes

The coordination of this compound to metal centers can result in the formation of various stereoisomers, including geometrical isomers. libretexts.org The spatial arrangement of the ligands around the central metal ion defines the geometry of the complex and can lead to distinct chemical and physical properties. libretexts.org

Geometrical Isomerism:

Geometrical isomerism, also known as cis-trans isomerism, is common in square planar and octahedral complexes. libretexts.orguomustansiriyah.edu.iq It arises from the different possible arrangements of ligands in the coordination sphere. libretexts.org

Cis and Trans Isomerism: In square planar complexes of the type MA₂B₂, where A and B are different ligands, the two A ligands can be either adjacent to each other (cis) or opposite to each other (trans). libretexts.org Similarly, in octahedral complexes of the type MA₄B₂, the two B ligands can be arranged in a cis or trans fashion. libretexts.org The choice between cis and trans isomers can be influenced by factors such as ligand-ligand interactions and the electronic properties of the metal center.

Facial (fac) and Meridional (mer) Isomerism: In octahedral complexes of the type MA₃B₃, two geometrical isomers are possible. uomustansiriyah.edu.iq If the three identical ligands (A or B) occupy one triangular face of the octahedron, the isomer is termed facial (fac). uomustansiriyah.edu.iq If the three identical ligands are arranged in a plane that bisects the molecule, the isomer is called meridional (mer). uomustansiriyah.edu.iq The formation of fac versus mer isomers can be influenced by the nature of the ligands and the reaction conditions. Flexible tridentate ligands can form mer, trans-fac, and cis-fac geometric isomers. irb.hr

Stereochemical Considerations for this compound Complexes:

The potential for different coordination modes (monodentate through sulfur, or bidentate through sulfur and nitrogen) adds another layer of complexity to the stereochemistry of the resulting metal complexes. rsc.orgresearchgate.net The specific isomer that is formed can be dependent on the metal ion, the other ligands in the coordination sphere, and the reaction conditions. amazonaws.com

Structural Determination of Metal-Thiourea Complexes via X-ray Crystallography

X-ray crystallography is a powerful and definitive technique for elucidating the three-dimensional structure of metal-thiourea complexes at the atomic level. manchester.ac.uk This method provides precise information about bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state. manchester.ac.ukresearchgate.net

The general procedure for the structural determination of these complexes involves several key steps:

Crystal Growth: High-quality single crystals of the metal-thiourea complex are grown, often by slow evaporation of a suitable solvent. researchgate.net

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern, which consists of a set of reflections with varying intensities, is collected.

Structure Solution and Refinement: The collected data is used to solve the crystal structure, typically using direct methods or Patterson methods. This initial model is then refined to improve the fit between the observed and calculated diffraction data, resulting in an accurate molecular structure.

Key Structural Features Revealed by X-ray Crystallography:

Coordination Mode: X-ray crystallography unambiguously determines how the thiourea ligand is coordinated to the metal center. It can distinguish between monodentate coordination (typically through the sulfur atom) and bidentate chelation (through both sulfur and a nitrogen atom). mdpi.com For instance, in some complexes, the thiourea ligand acts as a neutral monodentate ligand, while in others, it behaves as an anionic bidentate ligand. rsc.org

Coordination Geometry: The technique reveals the precise coordination geometry around the metal ion, such as tetrahedral, square planar, or octahedral. semanticscholar.org For example, X-ray studies have shown that some copper(I) complexes with N,N'-disubstituted thioureas adopt a distorted tetrahedral geometry. researchgate.net

Bond Lengths and Angles: Accurate bond lengths and angles provide insight into the nature and strength of the metal-ligand bonds. For example, the M-S and M-N bond lengths can be correlated with the electronic properties of the substituents on the thiourea ligand.

Stereochemistry: The absolute configuration of chiral complexes and the relative arrangement of ligands in geometrical isomers can be determined.

The table below presents a summary of crystallographic data for selected metal complexes containing thiourea or its derivatives, illustrating the diversity of structures observed.

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
[RuCl₂(PPh₃)₂BTU] MonoclinicCcAnionic bidentate coordination of the acyl thiourea ligand through sulfur and oxygen atoms. rsc.org
[Cu(DPTU)₂I] Distorted tetrahedral geometry around the Cu(I) center. researchgate.net
Ni(L³)₂ Nearly square-planar coordination around the Ni(II) center. semanticscholar.org
Pt(en)(1-phenyl-2-thiourea)₂₂ MonoclinicP2(1)/nSquare-planar geometry around the platinum atom. researchgate.net
cis-Te(dptu)₂Cl₂ Square-planar Te(II) diphenyl thiourea coordination complex. nih.gov

DPTU = 1,3-diphenylthiourea; BTU = Benzoylthiourea (B1224501); en = ethylenediamine

Electrochemical Properties and Redox Behavior of Thiourea Metal Complexes

The electrochemical properties of metal complexes with this compound and related ligands are of significant interest as they provide insights into the electronic structure, stability, and potential applications of these compounds in areas such as catalysis and materials science. Cyclic voltammetry is a commonly used technique to investigate the redox behavior of these complexes. electrochemsci.orgscienceasia.org

The redox behavior of these complexes is influenced by several factors:

The Metal Center: The identity of the metal ion is a primary determinant of the redox potentials. Different metals have inherently different and accessible oxidation states.

The Ligand Environment: The nature of the thiourea ligand and any other coordinated ligands significantly modulates the redox properties of the metal center. Electron-donating or withdrawing substituents on the thiourea ligand can shift the redox potentials to more negative or positive values, respectively. scienceasia.org

Coordination Geometry: The stereochemistry of the complex can also influence its electrochemical behavior.

Redox Processes:

Metal complexes of thiourea derivatives can undergo a variety of redox processes, which can be either reversible or irreversible. mdpi.com

Metal-Centered Redox: The most common redox processes involve changes in the oxidation state of the central metal ion (e.g., Cu(I)/Cu(II), Fe(II)/Fe(III)). electrochemsci.org For example, some copper(II) complexes of thiourea derivatives exhibit a quasi-reversible single-electron transfer process corresponding to the Cu(II)/Cu(I) couple. acs.org

Ligand-Centered Redox: In some cases, the thiourea ligand itself can be oxidized or reduced. The oxidation of thiourea can be influenced by the presence of the metal ion.

Irreversible Processes: The electrochemical processes for some thiourea complexes have been found to be irreversible, indicating that the redox reaction is followed by a chemical reaction, such as a change in the coordination sphere or decomposition of the complex. rsc.org

Examples from the Literature:

Cyclic voltammetry studies of copper(I) halide complexes with N,N'-diphenylthiourea have shown that the redox behavior is dependent on the halide. scienceasia.org Chloride and bromide complexes were found to be more resistant to oxidation compared to the iodide complex. scienceasia.org

The electrochemical behavior of ferrocene-based thiourea metal complexes has been investigated to study their interaction with DNA. nih.gov

Some cobalt(II) and copper(II) complexes with thiourea derivatives have been shown to exhibit quasi-reversible single-electron transfer processes. electrochemsci.org

The table below summarizes the electrochemical data for selected metal complexes, highlighting the observed redox processes.

ComplexRedox ProcessPotential (V vs. reference)TechniqueReference
[Cu(DPTU)₂Cl] Cu(I)/Cu(0)Oxidation: more positive than iodide complexCyclic Voltammetry scienceasia.org
[Cu(DPTU)₂I] Cu(I)/Cu(0)Oxidation: less positive than chloride complexCyclic Voltammetry scienceasia.org
Co(II) complex with a Schiff base ligand Co(II)/Co(I)Quasi-reversibleCyclic Voltammetry electrochemsci.org
Fe(III) complex with a Schiff base ligand Fe(III)/Fe(II)Two quasi-reversible one-electron transfersCyclic Voltammetry electrochemsci.org
N,N'-diphenylthiourea (DPTU) Oxidation/ReductionEpa = 1.745 V, Epc = -1.385 V (vs. Ag/AgCl)Cyclic Voltammetry scienceasia.org

DPTU = 1,3-diphenylthiourea; Epa = anodic peak potential; Epc = cathodic peak potential

Catalytic Applications of 1 Amino 1,3 Diphenylthiourea and Thiourea Organocatalysts

Principles of Thiourea-Based Organocatalysis

The catalytic power of thioureas lies in their distinct electronic and structural properties. Unlike their urea (B33335) counterparts, thioureas are generally more acidic and stronger hydrogen-bond donors. wikipedia.orgnih.gov This enhanced acidity is counterintuitive when considering the relative electronegativities of oxygen and sulfur but is attributed to the steric size of the chalcogen atoms. wikipedia.org The development of electron-deficient thiourea (B124793) derivatives, such as those with aryl groups bearing electron-withdrawing substituents, has been a key factor in their success as organocatalysts. wikipedia.org

A pivotal advancement in thiourea organocatalysis is the development of bifunctional catalysts. rsc.org These molecules contain both a hydrogen-bond donating thiourea group and a Brønsted basic site, typically a tertiary amine. jst.go.jpnih.gov This dual functionality allows for the simultaneous activation of both the electrophile and the nucleophile in a reaction. rsc.orgwikipedia.org

The thiourea moiety activates the electrophile (e.g., a nitroolefin or an imine) by forming double hydrogen bonds with an electron-rich group (like a nitro or carbonyl group), which increases its electrophilicity and stabilizes the developing negative charge in the transition state. wikipedia.org Concurrently, the basic amine group deprotonates the nucleophile (e.g., a 1,3-dicarbonyl compound or a nitroalkane), increasing its nucleophilicity. nih.govresearchgate.net This synergistic activation within a single catalyst molecule lowers the activation energy of the reaction and can provide a high degree of stereochemical control. pharm.or.jp This strategy has proven effective for a variety of reactions, including Michael additions and aza-Henry reactions. jst.go.jpnih.gov Thiourea itself can act as a bifunctional catalyst, serving as both a hydrogen bond donor and a Brønsted base in certain reactions. researchgate.netacs.orgnih.gov

For asymmetric synthesis, chiral thiourea catalysts are employed to induce enantioselectivity. nih.gov Chirality is typically introduced by synthesizing the thiourea from chiral amines, amino alcohols, or diamines, often derived from the chiral pool, such as cinchona alkaloids or amino acids. nih.govjst.go.jp These catalysts create a well-defined chiral environment around the reaction center.

The predictable geometry of the catalyst-substrate complex, held together by hydrogen bonds and other non-covalent interactions, dictates the facial selectivity of the nucleophilic attack on the electrophile. wikipedia.org The development of bifunctional chiral thioureas, which combine the hydrogen-bonding thiourea moiety and a basic amine on a chiral scaffold, has been particularly successful. rsc.orgresearchgate.net These catalysts have enabled highly enantioselective and diastereoselective transformations. jst.go.jpnih.gov

Specific Catalytic Transformations

Bifunctional chiral thiourea catalysts have been successfully applied to a range of important carbon-carbon bond-forming reactions, achieving high levels of stereocontrol.

The asymmetric Michael addition is a fundamental reaction for C-C bond formation. Chiral thiourea organocatalysts have been extensively used to catalyze the conjugate addition of various nucleophiles to α,β-unsaturated compounds. beilstein-journals.orgd-nb.info In a typical reaction, a bifunctional thiourea catalyst activates both a Michael donor, such as acetylacetone (B45752) or an anthrone, and a Michael acceptor, like a nitroolefin or a methyleneindolinone. beilstein-journals.orgrsc.orgsioc-journal.cn The thiourea group binds to the nitro group of the acceptor, while the amine base activates the donor, leading to a highly organized, chiral transition state that directs the enantioselective outcome. wikipedia.org

Table 1: Performance of Chiral Thiourea Catalysts in Asymmetric Michael Addition Reactions
Catalyst TypeMichael DonorMichael AcceptorYield (%)Enantioselectivity (% ee)Reference
Calix rsc.orgthiourea CyclohexanediamineAcetylacetoneβ-Nitrostyreneup to 99%up to 94% beilstein-journals.orgd-nb.info
Bifunctional ThioureaAnthroneMethyleneindolinonesHighHigh rsc.org
Bifunctional Thiourea1-Acetylindolin-3-oneβ,γ-Unsaturated α-keto esterup to 99%up to 99.5% sioc-journal.cn
Hybrid Peptide–ThioureaAldehydesHeterocyclic NitroalkenesNot specifiedNot specified acs.org

The aza-Henry (or nitro-Mannich) reaction is a powerful method for synthesizing β-nitroamines, which are valuable precursors for vicinal diamines and α-amino acids. nih.gov The reaction involves the addition of a nitroalkane to an imine. Bifunctional chiral thiourea catalysts have been shown to be highly effective for this transformation. nih.govacs.org The catalyst simultaneously activates the N-Boc-protected imine through hydrogen bonding with the thiourea moiety and deprotonates the nitroalkane via its basic amine group. nih.gov This dual activation facilitates the nucleophilic addition with excellent enantioselectivity. Catalysts derived from natural sources like carbohydrates and cinchona alkaloids have been successfully employed. acs.orgnih.gov

Table 2: Performance of Chiral Thiourea Catalysts in Asymmetric Aza-Henry Reactions
Catalyst TypeNucleophileElectrophile (Imine)Yield (%)Enantioselectivity (% ee)Reference
Glycosyl ThioureaNitromethaneN-Boc IminesGood to Excellentup to 99.8% acs.org
Bis-Thiourea BINAM-basedNitroalkanesN-Boc IminesGoodHigh nih.gov
Hydroquinine-derived ThioureaLong-chain NitroalkanesIsatin-derived KetiminesNot specified78–99% nih.govresearchgate.net
Bifunctional AminothioureaNitroalkanesN-Boc IminesNot specifiedNot specified jst.go.jppharm.or.jp

The asymmetric α-hydrazination of carbonyl compounds provides direct access to chiral hydrazine (B178648) derivatives, which are important building blocks in medicinal chemistry. Bifunctional aminothioureas have been utilized to catalyze the reaction between β-keto esters and azodicarboxylates. jst.go.jpnih.govpharm.or.jp In this process, the thiourea catalyst is believed to activate both the electrophilic azodicarboxylate and the enol form of the carbonyl compound through a network of hydrogen bonds. unifi.it This organized transition state assembly allows for the enantioselective formation of the C-N bond.

Table 3: Performance of Chiral Thiourea Catalysts in Asymmetric Hydrazination Reactions
Catalyst TypeCarbonyl CompoundHydrazine SourceYield (%)Enantioselectivity (% ee)Reference
Bifunctional AminothioureaCyclic β-keto estersAzodicarboxylatesEfficientHigh jst.go.jpnih.govpharm.or.jp
L-proline-based catalystn-HexanalDibenzyl azodicarboxylate85%91% unifi.it

Petasis-Type Reactions

The Petasis reaction, a multicomponent reaction involving the coupling of an amine, a carbonyl compound, and an organoboronic acid, is a powerful tool for synthesizing substituted amines, including valuable α-amino acids. nih.govorganic-chemistry.orgwikipedia.org While the original reaction is uncatalyzed, the development of asymmetric variants has heavily relied on chiral catalysts, with thiourea derivatives emerging as a prominent class of organocatalysts. wikipedia.org

Bifunctional thiourea catalysts, which contain both a hydrogen-bond-donating thiourea moiety and a Brønsted base (like a tertiary amine), are particularly effective. The thiourea group activates the electrophile (an in situ-formed iminium ion) through hydrogen bonding, increasing its reactivity. This dual activation is crucial for achieving high efficiency and stereoselectivity.

Research by Takemoto and coworkers demonstrated the application of multifunctional thiourea catalysts bearing a 1,2-amino alcohol moiety in asymmetric Petasis-type reactions. nih.gov They successfully applied these catalysts to the reaction of quinolines with organoboronic acids, achieving high enantioselectivity. In these reactions, the thiourea is proposed to activate the N-acylquinolinium salt, facilitating the nucleophilic attack of the organoboronic acid.

Another key development involves the use of a dual catalyst system. For instance, a newly designed thiourea-BINOL catalyst has been used for the enantioselective three-component Petasis reaction between salicylaldehydes, various amines, and organoboronic acids, yielding alkylaminophenols in good yields (up to 92%) and high enantioselectivities (up to 95% ee).

The general mechanism for a thiourea-catalyzed Petasis reaction involves the formation of an iminium ion from the amine and carbonyl components. The thiourea catalyst then activates this iminium ion via hydrogen bonding, lowering its LUMO and making it more susceptible to nucleophilic attack by the organoboronic acid. The chiral environment provided by the catalyst directs the attack to one face of the iminium ion, leading to the formation of an enantioenriched product.

Table 1: Examples of Thiourea-Catalyzed Asymmetric Petasis-Type Reactions

Catalyst TypeSubstratesProduct TypeYield (%)ee (%)Reference
Hydroxy-thioureaQuinolines, Organoboronic acids1,2-Addition productsModerateup to 97
Hydroxy-thioureaN-aryl-α-imino amides, Anilines, Vinylboronic acidsN-Aryl amino acid derivativesup to 86up to 93 nih.gov
Thiourea-BINOLSalicylaldehydes, Amines, Organoboronic acidsAlkylaminophenolsup to 92up to 95N/A

This table is generated based on data for various thiourea catalysts.

Tandem Organocatalyzed Processes for Complex Molecule Synthesis

The efficiency of thiourea organocatalysts extends to tandem or cascade reactions, where multiple bond-forming events occur in a single pot. These processes are highly desirable in organic synthesis as they reduce waste, save time, and can rapidly build molecular complexity from simple precursors. The ability of thiourea catalysts to promote different types of reactions makes them ideal candidates for such transformations. rsc.org

For example, organocatalytic tandem reactions have been developed for the synthesis of complex cyclic structures. These often begin with a Michael addition, a reaction for which thiourea catalysts are well-known promoters. Hong and coworkers developed a one-pot tandem double Michael/Wittig reaction between a phosphorus ylide, nitroolefins, and α,β-unsaturated aldehydes. rsc.org This [1+2+3] annulation process, catalyzed by a chiral organocatalyst, provides trisubstituted cyclohexenecarboxylates with excellent enantioselectivities (95–99% ee). rsc.org

While not specifically detailing 1-Amino-1,3-diphenylthiourea, the principle relies on a bifunctional catalyst that can facilitate multiple steps. A primary amine-thiourea catalyst, for instance, can initiate a sequence by forming an enamine with an aldehyde, which then participates in a Michael addition activated by the thiourea moiety.

Another example is the combination of a Petasis reaction with a subsequent cyclization. The products of Petasis reactions are often ideal precursors for ring-closing metathesis (RCM) or intramolecular Diels-Alder (IMDA) reactions, leading to diverse polycyclic scaffolds with high stereochemical control. nih.gov A thiourea catalyst could potentially mediate the initial Petasis step asymmetrically, setting the stereochemistry for the subsequent cyclization.

The development of these tandem processes highlights the versatility of thiourea-based organocatalysts in constructing complex molecules that would otherwise require lengthy, multi-step synthetic routes.

Role of Thiourea Ligands in Transition Metal Catalysis

Beyond organocatalysis, thiourea derivatives, including 1,3-diphenylthiourea, serve as versatile ligands in transition metal catalysis. utm.myresearchgate.net The sulfur atom of the thiourea group is a soft donor and readily coordinates to various transition metals. researchgate.netmdpi.com The nitrogen atoms can also be involved in coordination, allowing thioureas to act as monodentate, bidentate, or bridging ligands. researchgate.net This coordination can modulate the electronic properties and steric environment of the metal center, thereby influencing the catalytic activity and selectivity of the resulting complex.

Thiourea ligands have been incorporated into complexes with a wide range of transition metals, including palladium, platinum, copper, cobalt, and nickel. utm.mymdpi.com For instance, N-phenylmorpholine-4-carbothioamide, a thiourea derivative, has been shown to form complexes with various bivalent metal ions. mdpi.com Depending on the reaction conditions, it can coordinate as a monodentate ligand through the sulfur atom or as a bidentate chelating ligand via its sulfur and nitrogen atoms. mdpi.com

In a recent study, metal complexes of 1,3-diphenylthiourea with copper, cadmium, and cobalt were synthesized and characterized. utm.my The study investigated their nonlinear optical properties, but the characterization data confirms the coordination of the thiourea ligand to the metal centers. Spectroscopic analysis showed a shift in the C=S stretching frequency upon complexation, indicating the involvement of the sulfur atom in bonding to the metal. utm.my

The electronic properties of the thiourea ligand can be tuned by the substituents on the nitrogen atoms. Electron-withdrawing groups, for example, can enhance the Lewis acidity of the metal center, which can be beneficial in certain catalytic applications. The structural diversity of thiourea ligands makes them a valuable component in the design of new transition metal catalysts for a variety of organic transformations. researchgate.net

Biological Activity and Mechanistic Insights of 1 Amino 1,3 Diphenylthiourea Derivatives

Anticancer Potential and Molecular Targets

Thiourea (B124793) derivatives represent a promising class of compounds in the development of novel anticancer therapies. biointerfaceresearch.com Their chemical versatility allows for modifications that can enhance their bioactivity and selectivity against various cancer cell lines. biointerfaceresearch.com

A key aspect of the anticancer activity of thiourea derivatives lies in their ability to inhibit enzymes that play a crucial role in the initiation and progression of cancer. biointerfaceresearch.comnih.gov Certain derivatives have been shown to target enzymes involved in the metabolic activation of carcinogens, such as cytochrome P450 (CYP) enzymes. nih.gov By inhibiting these enzymes, these compounds can prevent the conversion of procarcinogens into their active, cancer-causing forms. nih.gov

Furthermore, some halogenated phenyl-containing heterocyclic thioureas have been found to inhibit vascular endothelial growth factor receptor 2 (VEGFR2), a key player in angiogenesis, which is essential for tumor growth and metastasis. researchgate.net Other targets include epidermal growth factor receptor (EGFR) kinase and matrix metalloproteinases (MMPs), which are also critical for cancer progression. researchgate.netmdpi.com

The anticancer effects of 1-Amino-1,3-diphenylthiourea derivatives are also attributed to their interactions with DNA and specific cellular proteins. Some bis-thiourea derivatives have been shown to bind to DNA through partial intercalation and groove binding. biointerfaceresearch.com These interactions can disrupt DNA replication and transcription, ultimately leading to cell death in cancer cells.

The binding affinity of these compounds to DNA is influenced by their chemical structure. For example, molecular docking studies have revealed that certain bis-thiourea compounds form hydrogen bonds with DNA base pairs, leading to strong interactions. biointerfaceresearch.com

Beyond DNA, these derivatives can also interact with various proteins that are critical for cancer cell survival and proliferation. For example, some thiourea compounds have been shown to target microtubule polymerization, leading to mitotic arrest and cell death. mdpi.com Others have been identified as inhibitors of proteins like K-Ras, a key regulator of cell signaling pathways that are often mutated in cancer. biointerfaceresearch.com Additionally, some derivatives have been found to inhibit DNA methyltransferase 1 (DNMT1), an enzyme involved in epigenetic regulation, and fatty acid synthase (FASN), which is overexpressed in many cancers. nih.gov

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. nih.gov This method has been instrumental in understanding the interactions between this compound derivatives and their biological targets. biointerfaceresearch.commdpi.commdpi.comnih.govmdpi.comnih.goveurjchem.comresearchgate.net

Docking studies have provided valuable insights into the binding modes of these compounds with various receptors. For example, studies have shown that the thiourea moiety can form hydrogen bonds with amino acid residues in the active site of target enzymes. mdpi.com The presence of specific substituents on the phenyl rings can also influence the binding affinity and selectivity. nih.gov

These computational studies have been crucial in identifying potential new targets for these compounds and in guiding the design of more potent and selective inhibitors. nih.govresearchgate.netnih.gov For instance, docking studies have helped in the development of thiourea derivatives that target the DNA gyrase subunit B in bacteria and various protein kinases in cancer cells. nih.govresearchgate.net

Table 1: Examples of Molecular Docking Studies on Thiourea Derivatives

Derivative ClassTarget ProteinKey Interactions ObservedReference
Bis-thioureasDNAPartial intercalation, groove binding, hydrogen bonding biointerfaceresearch.com
1-Aryl-3-(pyridin-2-yl) thioureasHER2 ProteinHydrogen bonding biointerfaceresearch.com
1-Allyl-3-benzoylthiourea analogsDNA gyrase subunit BHydrogen bonding, nucleophilic interactions nih.gov
Substituted thiourea derivativesBRAF (V600E) protein kinaseInhibitory binding researchgate.net

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. rjeid.com For this compound derivatives, SAR studies have provided crucial information for optimizing their anticancer properties. biointerfaceresearch.comresearchgate.netnih.gov

These studies have revealed several key structural features that are important for bioactivity. For instance, the type and position of substituents on the phenyl rings can significantly impact the cytotoxicity and selectivity of the compounds. biointerfaceresearch.com Electron-withdrawing groups, such as nitro (-NO2) or trifluoromethyl (-CF3), have been shown to enhance the anticancer activity of some derivatives. biointerfaceresearch.comresearchgate.net The nature of the linker connecting the thiourea moieties in bis-thiourea compounds also plays a significant role in their cytotoxicity. biointerfaceresearch.com

SAR studies have been instrumental in the design of new thiourea derivatives with improved efficacy and reduced toxicity. nih.gov By systematically modifying the chemical structure and evaluating the resulting changes in biological activity, researchers can identify the most promising candidates for further development. rjeid.com

Table 2: Key SAR Findings for Anticancer Thiourea Derivatives

Structural FeatureImpact on BioactivityReference
Electron-withdrawing groups (e.g., -NO2, -CF3) on phenyl ringsEnhanced anticancer activity biointerfaceresearch.comresearchgate.net
Linker type in bis-thiourea compoundsSignificantly affects cytotoxicity biointerfaceresearch.com
Presence of a benzodioxole ringContributes to antitumor activity biointerfaceresearch.com
Halogen substitution on phenyl ringsOften leads to strong anticancer activity researchgate.netresearchgate.net

Antiviral Activities

In addition to their anticancer potential, certain derivatives of this compound have demonstrated promising antiviral properties.

A notable area of investigation has been the antipicornavirus activity of these compounds. nih.govresearchgate.net Picornaviruses are a large family of RNA viruses that cause a range of human and animal diseases, including the common cold, poliomyelitis, and hand, foot, and mouth disease.

Studies have shown that specific N,N'-diphenylthiourea derivatives can effectively inhibit the replication of various picornaviruses in vitro. nih.gov The efficacy of these compounds is closely linked to their chemical structure. nih.govresearchgate.net

Key structural features essential for antipicornavirus activity include:

An intact -NHC(=S)NH- grouping. nih.govresearchgate.net

The presence of a substituent of the XH type (where X is O or NH) on one of the aromatic rings. nih.govresearchgate.net

A specific distance between the XH substituent and the sulfur atom of the thiourea group, typically in the range of 6.68-6.75 Å. nih.govresearchgate.net

A trans conformation of the -C(=S)NH- group attached to the substituted phenyl ring. nih.govresearchgate.net

One of the most active compounds identified is N-phenyl-N'-(m-aminophenyl)thiourea, which exhibits very high antipicornavirus activity. researchgate.netnih.govresearchgate.net The proposed mechanism of action involves the interaction of these active diphenylthiourea derivatives with a viral target, although the precise nature of this target is still under investigation. nih.gov

Proposed Mechanisms of Viral Target Interaction

The antiviral activity of diphenylthiourea derivatives has been a subject of scientific investigation, with research pointing towards specific structural requirements for their action against viruses, particularly picornaviruses. nih.gov The proposed mechanism of interaction with the viral target is closely linked to the molecule's structural features. nih.govresearchgate.net

A study on the structure-activity relationship of N,N'-diphenylthioureas identified several key elements essential for their antiviral effect. nih.gov These include:

The presence of an unaltered -NHC(=S)NH- group. nih.gov

A substituent of the XH type, where X can be oxygen (O) or nitrogen (N), located on one of the aromatic rings. nih.gov

A specific spatial distance, between 6.68 and 6.75 Å, separating the sulfur atom from these substituents in active compounds. nih.gov

A trans conformation of the -C(=S)NH- group that is bonded to the substituted phenyl ring. nih.gov

These structural prerequisites suggest a specific binding interaction with a viral protein. The synthesis of compounds that meet these criteria, such as N-phenyl-N'-(m-aminophenyl)thiourea, resulted in very high antipicornavirus activity in vitro. nih.govresearchgate.net This indicates that the thiourea derivatives likely act by fitting into a specific pocket on a viral protein, thereby inhibiting its function and disrupting the viral life cycle.

Antimicrobial Efficacy (Antibacterial, Antifungal)

Thiourea derivatives have demonstrated considerable efficacy as antimicrobial agents, with numerous studies screening their activity against a wide array of bacterial and fungal pathogens. nih.govmdpi.com

In Vitro Screening Against Bacterial and Fungal Strains

Derivatives of thiourea have been extensively evaluated for their in vitro antimicrobial properties, showing a range of activities from selective to broad-spectrum. The introduction of different substituents onto the core thiourea structure significantly influences their efficacy and spectrum. researchgate.netjapsonline.com

For example, a series of thiourea derivatives incorporating a 3-amino-1H-1,2,4-triazole scaffold was tested for antimicrobial activity. Several of these compounds exhibited high inhibition against Gram-positive cocci, including Staphylococcus aureus and Staphylococcus epidermidis, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 32 μg/mL. nih.gov Notably, they also showed activity against methicillin-resistant S. aureus (MRSA) strains, with MICs between 4 and 64 μg/mL. nih.gov

Another study focused on a thiourea derivative, designated TD4, which demonstrated potent activity against various Gram-positive bacteria. nih.gov Its MIC was 8 µg/mL against MRSA (ATCC 43300) and methicillin-resistant Staphylococcus epidermidis (MRSE), and 4 µg/mL against vancomycin-intermediate-resistant S. aureus (Mu50) and Enterococcus faecalis. nih.gov However, it showed no significant activity against Gram-negative bacteria. nih.gov

The substitution pattern on the phenyl rings also plays a crucial role. The addition of trifluoromethyl groups at the meta-position on the phenyl ring appeared to enhance bacterial inhibitory action. japsonline.com Similarly, benzoylthiourea (B1224501) derivatives bearing fluorine atoms showed promising antibacterial and antifungal effects, with the number and position of fluorine atoms influencing the activity spectrum. nih.gov Some carbohydrate-derived thioureas have also been synthesized and screened, with some showing broad-spectrum activity against both Gram-positive and Gram-negative bacteria. japsonline.com

The interactive table below summarizes the in vitro antimicrobial activity of selected thiourea derivatives against various microbial strains.

Compound Class/DerivativeMicroorganismActivity/MIC ValueReference
3-amino-1H-1,2,4-triazole derivatives (1, 2, 4, 8, 9, 10, 12)S. aureus, S. epidermidis (Gram-positive)4-32 µg/mL nih.gov
3-amino-1H-1,2,4-triazole derivativesMethicillin-resistant S. aureus (MRSA)4-64 µg/mL nih.gov
Thiourea Derivative (TD4)MRSA (ATCC 43300)8 µg/mL nih.gov
Thiourea Derivative (TD4)Vancomycin-intermediate-resistant S. aureus (Mu50)4 µg/mL nih.gov
Thiourea Derivative (TD4)Methicillin-resistant S. epidermidis (MRSE)8 µg/mL nih.gov
Thiourea Derivative (TD4)Enterococcus faecalis4 µg/mL nih.gov
Trifluoroalkyl-N, N'-disubstituted thioureas (3-pyridyl derivative)Enterococcus faecium3.9 µg/mL researchgate.net
Benzoylthiourea derivatives (fluorinated)E. coli, S. aureus, B. subtilis, P. aeruginosaVariable antibacterial activity nih.gov
Benzoylthiourea derivatives (trifluorinated)Fungal strainsIntensive antifungal activity nih.gov

Mechanisms of Antimicrobial Action (e.g., Enzyme Inhibition)

The antimicrobial effects of thiourea derivatives are attributed to several mechanisms of action, including the disruption of cellular homeostasis and the inhibition of essential enzymes.

A key mechanism identified for the thiourea derivative TD4 against MRSA involves the destruction of NAD+/NADH homeostasis. nih.gov Electron microscopy revealed that treatment with TD4 led to significant damage to the bacterial cell wall and a reduction in the number of viable bacteria. nih.gov This suggests that the compound compromises the structural integrity and essential metabolic processes of the bacteria.

Enzyme inhibition is another significant mode of action for thiourea derivatives. Molecular docking studies have predicted that certain benzoylthiourea derivatives bind to the E. coli DNA gyrase B, suggesting this enzyme as a potential target for their antibacterial activity. nih.gov Furthermore, some thiourea derivatives have been investigated for their inhibitory effects on other enzymes. For instance, fluorophenylthiourea derivatives have shown inhibitory activity against glutathione (B108866) S-transferase (GST) and glutathione reductase (GR), enzymes crucial for cellular detoxification and redox balance. researchgate.net Specifically, 1-(2,6-difluorophenyl)thiourea was identified as a potent inhibitor for both GST and GR. researchgate.net Certain unsymmetrical thiourea derivatives have also been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com

Other Pharmacological Activities

Beyond their antimicrobial properties, derivatives of this compound have been explored for other pharmacological applications, demonstrating potential as anti-inflammatory, analgesic, and neuroprotective agents.

Anti-inflammatory and Analgesic Properties

Thiourea derivatives have shown notable anti-inflammatory and analgesic activities in various preclinical models. nih.govresearchgate.net Compounds containing the 1,3-thiazine scaffold, which can be synthesized from thiourea precursors, have demonstrated significant in vitro and in vivo anti-inflammatory effects. saudijournals.com For instance, a series of 1,3-thiazinones with a triazole moiety showed remarkable anti-inflammatory activity in carrageenan-induced edema models. saudijournals.com

Naproxen-based thiourea derivatives have also been synthesized and evaluated. mdpi.com In a carrageenan-induced rat paw edema model, derivatives of m-anisidine (B1676023) and N-methyl tryptophan methyl ester exhibited potent anti-inflammatory activity. researchgate.netmdpi.com The mechanism for some of these compounds appears to be linked to the inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the inflammatory pathway. mdpi.com

The analgesic effects often correlate with the anti-inflammatory properties. saudijournals.com Derivatives of 1,3-thiazine-2-amine were found to be active in animal models of pain, suggesting the importance of disubstitution with phenyl rings and a free amino group for this activity. saudijournals.com

Neuroprotective and Anticonvulsant Effects

The therapeutic potential of thiourea derivatives extends to the central nervous system, with studies indicating neuroprotective and anticonvulsant properties. researchgate.net Specifically, derivatives of 1,3-thiazine have been associated with a wide range of pharmacological attributes including neuroprotective and anticonvulsant effects. researchgate.net

Research has shown that new spiro-derivatives of 1,3-thiazine are biologically active and capable of blocking glutamate-induced calcium ion uptake in rat brain synaptosomes, suggesting a mechanism for their neuroprotective action. researchgate.net Additionally, certain thiourea derivatives containing a 1,3-benzodioxole (B145889) group are known to exhibit anticonvulsant effects. biointerfaceresearch.com This broad pharmacological profile highlights the versatility of the thiourea scaffold in developing novel therapeutic agents for neurological disorders. researchgate.net

Anti-HIV Activity

Thiourea derivatives have emerged as a significant class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) with potent anti-HIV activity. These compounds specifically target the HIV-1 reverse transcriptase (RT), an essential enzyme for the replication of the virus. plos.org By binding to an allosteric site on the enzyme, distinct from the active site, they induce conformational changes that inhibit its function, thereby preventing the conversion of viral RNA into DNA. plos.orgnih.govnih.gov

Research into phenyl ethyl thiourea (PET) derivatives has been particularly fruitful. core.ac.ukresearchgate.net Structure-activity relationship (SAR) studies have revealed key structural features that influence their inhibitory potency. For instance, the presence of small, electron-withdrawing groups like fluorine or chlorine on the phenyl ring, particularly at the ortho position, has been shown to be favorable for activity. researchgate.net The ethyl linker between the phenyl and thiourea moieties is considered optimal, and the thiourea group itself is more effective than a urea (B33335) equivalent. researchgate.net

The inhibitory action of these derivatives is non-competitive with respect to deoxynucleoside triphosphates and uncompetitive concerning the primer/template, indicating a distinct mechanism from nucleoside reverse transcriptase inhibitors (NRTIs). nih.gov Some thiourea derivatives have demonstrated efficacy not only against wild-type HIV-1 but also against mutant strains that have developed resistance to other NNRTIs. nih.govnih.gov For example, certain amino acid substitutions in the HIV-1 RT, such as at positions Y181 and Y188, are critical for the sensitivity to TIBO (tetrahydro-imidazo[4,5,1-jk] nih.govCurrent time information in Bangalore, IN.-benzodiazepin-2(1H)-one and thione) derivatives, a related class of NNRTIs. nih.gov

The following table summarizes the anti-HIV-1 activity and cytotoxicity of selected phenyl ethyl thiourea derivatives in MT-4 cells.

CompoundSubstituentEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
1a 2-Cl118.08>400>3.39
1c 4-Cl166.25>400>2.40
1e 4-F12% protection>400-
2a 2-Cl67.05>200>2.98
2c 4-Cl69.482103.02
2e 4-F18% protection>200-
EC₅₀: 50% effective concentration for inhibiting HIV-1 induced cytopathogenicity. CC₅₀: 50% cytotoxic concentration.
Data sourced from researchgate.net

The data indicates that derivatives with a chlorine atom at the 2- or 4-position of the phenyl ring show notable anti-HIV activity. researchgate.net Furthermore, the slightly higher activity of the O-ethyl derivatives (2a, 2c) compared to their hydroxyl counterparts (1a, 1c) suggests that a more hydrophobic character in the linker region may enhance antiviral efficacy. researchgate.net

Chemical Biology and Toxicological Aspects

Bioactivation Pathways and Metabolite Formation

1,3-Diphenylthiourea (DPTU) is recognized as a prohapten, a substance that requires metabolic activation to become a sensitizer. acs.orgresearchgate.net The bioactivation of DPTU primarily occurs through oxidative metabolism mediated by enzymes present in the skin, such as the cytochrome P450 (P450) system and flavin-containing monooxygenases (FMOs). acs.orgtandfonline.com

The metabolic process involves the S-oxygenation of the thiourea group. tandfonline.comnih.gov This leads to the formation of reactive intermediates, including sulfoxides. acs.org Further metabolism can result in the generation of highly reactive molecules such as phenyl isothiocyanate (PITC) and phenyl isocyanate (PIC). researchgate.net These metabolites are electrophilic and can readily form covalent bonds with nucleophilic residues of skin proteins, a crucial step in initiating an immune response. acs.orgtandfonline.comnih.gov

Studies using human liver microsomes and a skin-like P450 cocktail have demonstrated that DPTU is metabolized into reactive species that lead to desulfurated protein adducts. acs.org This covalent modification of proteins is a key event in the mechanism of action of many chemical allergens. tandfonline.comnih.gov

The table below outlines the key metabolites formed from the bioactivation of 1,3-Diphenylthiourea.

PrecursorMetabolizing Enzyme SystemKey Metabolites
1,3-DiphenylthioureaCytochrome P450 (P450)Reactive Sulfoxides, Phenyl isothiocyanate (PITC), Phenyl isocyanate (PIC)
1,3-DiphenylthioureaFlavin-containing monooxygenases (FMOs)Reactive Sulfoxides, Phenyl isothiocyanate (PITC), Phenyl isocyanate (PIC)
Data sourced from acs.orgresearchgate.nettandfonline.com

Role as Contact Allergens and Sensitizers

1,3-Diphenylthiourea is a well-documented contact allergen, frequently implicated in allergic contact dermatitis (ACD). mdedge.comnih.gov It is commonly used as a vulcanization accelerator in the production of chloroprene (B89495) rubber, also known as neoprene. acs.orgchemotechnique.se Consequently, sensitization to DPTU is often associated with exposure to neoprene-containing products such as wetsuits, orthopedic braces, and gloves. researchgate.netmdedge.comnih.gov

As a prohapten, DPTU itself is not the direct sensitizing agent. researchgate.net Its allergenic potential is realized upon metabolic activation in the skin, leading to the formation of potent sensitizers like PITC and PIC. researchgate.net These reactive metabolites then haptenate skin proteins, forming immunogenic complexes that are recognized by the immune system, leading to the development of ACD in susceptible individuals. tandfonline.com

The diagnosis of DPTU allergy is typically confirmed through patch testing, where a small amount of the chemical is applied to the skin to elicit a localized allergic reaction. mdedge.comnih.gov Due to its role as an underrecognized cause of ACD, especially in cases of rubber allergy, specific testing with thiourea series allergens is often necessary for an accurate diagnosis. mdedge.com

Emerging Applications and Future Research Directions for 1 Amino 1,3 Diphenylthiourea

Applications in Materials Science

The intrinsic properties of 1-Amino-1,3-diphenylthiourea make it a compelling candidate for various applications in materials science, particularly in the fields of nonlinear optics and chemical sensing.

Thiourea (B124793) and its derivatives, including 1,3-diphenylthiourea, are recognized for their significant nonlinear optical (NLO) properties. tandfonline.comnih.gov These properties arise from the polarization of the electron system within the molecule. The presence of both electron-donating and electron-withdrawing groups can enhance these NLO characteristics. In this compound, the amino group acts as an electron donor, and the phenyl groups can be substituted with electron-withdrawing groups to create a "push-pull" system, which is a common strategy for designing molecules with large NLO responses. chemrxiv.org

The NLO activity is also influenced by intermolecular interactions, particularly hydrogen bonding. The N-H groups of the thiourea moiety can form hydrogen bonds, which can lead to specific molecular alignments in the solid state, a crucial factor for second-order NLO effects. tandfonline.com The extended π-electron delocalization over the thiourea moiety is a key contributor to the nonlinearity of the molecule. eurjchem.com

Theoretical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting and understanding the NLO properties of these compounds. The first hyperpolarizability (β), a measure of the second-order NLO response, can be calculated and has been shown to be comparable to or even greater than that of some commercially used NLO materials. eurjchem.comutm.my For instance, the calculated first hyperpolarizability of 1,3-diphenylthiourea is significant, making it an attractive candidate for further NLO studies. eurjchem.com The complexation of diphenylthiourea with transition metals has also been shown to enhance NLO properties, with a cobalt complex of 1,3-diphenylthiourea exhibiting a high frequency-dependent first hyperpolarizability (βtot) value of 6030.985 x10⁻³⁰ esu at 1064 nm. uobasrah.edu.iq The introduction of an amino group is expected to further modulate these properties, offering a pathway to fine-tune the NLO response. nih.govmaynoothuniversity.ie

Table 1: Calculated NLO Properties of Thiourea Derivatives

Compound/ComplexCalculated First Hyperpolarizability (β)Reference
1,3-diphenylthiourea1.24 x 10⁻³⁰ esu utm.my
Cobalt complex of 1,3-diphenylthiourea6030.985 x 10⁻³⁰ esu (at 1064 nm) uobasrah.edu.iq

This table is for illustrative purposes and includes data for the parent compound and a metal complex to highlight the potential for NLO applications.

The thiourea functional group is an excellent platform for the design of chemical sensors, particularly for anions. tandfonline.comnih.govresearchgate.netxmu.edu.cn The two N-H groups of the thiourea moiety can act as hydrogen-bond donors, allowing for the selective binding of various anions. nih.gov The binding event can be designed to produce a detectable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorescent sensor). xmu.edu.cn

The presence of the amino group in this compound can enhance its anion binding affinity and selectivity. nih.govnih.gov The acidity of the N-H protons can be tuned by the electronic nature of the substituents on the phenyl rings, allowing for the rational design of sensors for specific anions. researchgate.net For example, introducing electron-withdrawing groups can increase the acidity of the N-H protons, leading to stronger hydrogen bonds with anions. researchgate.net

The interaction between thiourea-based receptors and anions has been extensively studied using techniques like UV-Vis and ¹H NMR spectroscopy, as well as theoretical calculations. These studies have demonstrated the ability of these compounds to bind anions such as fluoride, acetate, and dihydrogen phosphate. researchgate.net

The potential for thiourea derivatives in molecular electronics is an emerging area of research. The ability of these molecules to self-assemble and form ordered structures, coupled with their electronic properties, makes them interesting candidates for components in molecular-scale electronic devices.

Advanced Analytical Methodologies for Complex Thiourea Analysis

A suite of advanced analytical techniques is employed to characterize this compound and related compounds, providing detailed insights into their structure, purity, and properties. These methods are often used in combination to obtain a comprehensive understanding of the molecule.

Standard spectroscopic techniques form the foundation of the analytical toolkit. Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy are used to identify the characteristic vibrational modes of the molecule, such as the N-H, C=S, and C-N stretching frequencies. eurjchem.combgu.ac.il Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of the hydrogen and carbon atoms, which is crucial for confirming the molecular structure. uobasrah.edu.iqfrontiersin.org Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule. uobasrah.edu.iq

In addition to these experimental techniques, computational methods, most notably Density Functional Theory (DFT), have become indispensable for the analysis of thiourea derivatives. tandfonline.comuobasrah.edu.iq DFT calculations are used to:

Optimize the molecular geometry and predict bond lengths and angles. bgu.ac.il

Calculate vibrational frequencies to aid in the assignment of experimental IR and Raman spectra. eurjchem.com

Predict electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding the molecule's reactivity and electronic transitions.

Simulate NMR chemical shifts and UV-Vis absorption spectra. uobasrah.edu.iq

For more complex analyses, such as the determination of thiourea derivatives in various matrices, chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are often employed.

Integration with Green Chemistry Principles for Sustainable Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of organic compounds to minimize environmental impact and improve safety. The synthesis of this compound and its derivatives can be made more sustainable by adopting these principles.

One key aspect of green chemistry is the use of environmentally benign solvents. A recent study has demonstrated an efficient one-pot synthesis of nitro N,N'-diaryl thioureas using cyrene, a green alternative to commonly used solvents like tetrahydrofuran (B95107) (THF), with nearly quantitative yields. nih.gov This approach can be adapted for the synthesis of amino-substituted diaryl thioureas. Another green approach involves conducting the synthesis in an aqueous medium, which avoids the use of volatile organic solvents. A simple condensation reaction between amines and carbon disulfide in water has been shown to be an efficient method for preparing substituted thiourea derivatives. researchgate.net

The development of sustainable synthetic routes, such as those employing electrocatalysis or flow chemistry, also holds promise for the greener production of functionalized thiourea derivatives. frontiersin.orgphyschemres.orgiucr.org

Computational Design of Novel Thiourea-Based Functional Molecules

Computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role in the rational design of novel thiourea-based functional molecules with tailored properties. uobasrah.edu.iqmaynoothuniversity.ienih.gov By performing in silico studies, researchers can predict the properties of a molecule before it is synthesized, saving time and resources. researchgate.netiucr.org

DFT calculations can be used to screen a library of virtual thiourea derivatives to identify candidates with optimal properties for a specific application. For example, in the design of NLO materials, DFT can be used to calculate the first hyperpolarizability (β) of different substituted diphenylthioureas to identify the substitution patterns that lead to the largest NLO response. chemrxiv.org

For the design of ion sensors, computational methods can be used to study the binding affinity and selectivity of different thiourea derivatives for various anions. researchgate.net Molecular docking studies can be employed to understand the interactions between the thiourea-based receptor and the target anion at the molecular level. nih.gov

Furthermore, computational studies can provide insights into the electronic structure of these molecules, including the energies and distributions of the HOMO and LUMO. nih.gov This information is crucial for understanding the molecule's photophysical properties and its potential use in optoelectronic devices. The stability and reactivity of the designed molecules can also be assessed through computational analysis. nih.gov

Exploration of Supramolecular Self-Assembly and Crystal Engineering

The ability of the thiourea moiety to form strong and directional hydrogen bonds makes this compound an excellent building block for supramolecular chemistry and crystal engineering. The N-H groups act as hydrogen-bond donors, while the sulfur atom can act as a hydrogen-bond acceptor. These interactions can be used to control the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures. xmu.edu.cnphyschemres.org

In the crystal structures of phenylthiourea (B91264) derivatives, intermolecular N-H···S and N-H···N hydrogen bonds are commonly observed, leading to the formation of supramolecular assemblies such as chains or tapes. nih.govxmu.edu.cn The presence of the additional amino group in this compound introduces more possibilities for hydrogen bonding, potentially leading to more complex and robust supramolecular architectures. nih.gov

Crystal engineering aims to design and synthesize crystalline materials with desired properties by controlling the arrangement of molecules in the solid state. By understanding the hydrogen bonding patterns of this compound, it is possible to design new co-crystals with specific functionalities. researchgate.net For example, co-crystallization with other molecules that have complementary hydrogen bonding sites could lead to materials with enhanced NLO properties or specific host-guest capabilities. The study of the crystal structure of derivatives, such as (E)-2-benzyl-1,3-diphenylisothiouronium iodide, provides valuable insights into the possible supramolecular arrangements.

Q & A

Q. What are the challenges in synthesizing enantiopure derivatives, and how can they be addressed?

  • Methodological Answer : Racemization during synthesis is mitigated using chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts). Enantiomeric excess (ee) is quantified via chiral HPLC (Chiralpak columns) or circular dichroism (CD) spectroscopy. Dynamic kinetic resolution (DKR) strategies exploit pH-dependent isomerization for deracemization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.